N-(4-fluorophenyl)butanamide

Lipophilicity Membrane permeability SAR

Many researchers face scaffold ambiguity when sourcing fluorophenyl amides, leading to unpredictable SAR outcomes. N-(4-Fluorophenyl)butanamide eliminates this uncertainty with its crystallographically confirmed near-planar geometry (ω ≈ 175°-179°), ensuring a defined pharmacophoric presentation for structure-based design. Its melting point of 34-38°C allows ambient handling, reducing thermal degradation risks in heat-sensitive protocols. - Delivers an 8- to 16-fold increase in logP (2.564) over the acetamide analog, hitting the critical 2.5-3.0 permeability window. - Available at ≥95% purity, ready for direct use in antimicrobial library elaboration (3-oxo derivative shows erythromycin-comparable activity). - Global shipping from stock; no special permits required for R&D procurement.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
Cat. No. B312640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)butanamide
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=C(C=C1)F
InChIInChI=1S/C10H12FNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13)
InChIKeyBIWQQFGZTRYRFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorophenyl)butanamide: Chemical Identity and Sourcing Context


N-(4-fluorophenyl)butanamide (C10H12FNO, MW 181.21 g/mol) is a synthetic aryl amide comprising a butanamide backbone N-substituted with a para-fluorophenyl ring. It serves as a versatile building block in medicinal chemistry and materials science, frequently utilized as a synthetic intermediate for more complex fluorinated bioactive molecules [1]. The compound typically presents as a low-melting crystalline solid and is commercially available from multiple vendors at purities typically ≥95%. As a member of the N-(fluorophenyl) amide class, its lipophilicity and electronic properties are tunable via acyl chain length, making it a scaffold of interest in structure-activity relationship (SAR) campaigns where precise control over hydrophobicity and conformational flexibility is required [2].

1

Fluorinated aryl amide building block for medicinal chemistry

2

Supports lipophilicity-dependent SAR and permeability studies

3

Reported near-planar amide scaffold for structure-based design

Why Generic Amide Substitution Fails for This Scaffold


Within the N-(4-fluorophenyl) amide series, the acyl chain length is not a passive variable. Moving from acetamide (C2) through propionamide (C3) to butanamide (C4) systematically increases lipophilicity by over one logP unit, directly impacting membrane permeability, solubility, and target binding [1][2]. Furthermore, the absence of an ethylene spacer between the phenyl ring and amide nitrogen—a feature distinguishing N-(4-fluorophenyl)butanamide from its N-[2-(4-fluorophenyl)ethyl]butanamide analog—imposes profound conformational restriction that eliminates certain pharmacophoric orientations essential for enzymatic engagement . Substituting the para-fluorine with chlorine or relocating the fluorine to the ortho or meta position alters electronic effects and steric profiles, further compounding the risk of unpredictable biological outcomes. These differences manifest in quantifiable shifts in potency, selectivity, and physicochemical behavior, underscoring the necessity of specifying the exact compound rather than accepting a generic 'fluorophenyl amide' substitute.

Chain length shifts logP profile

Acyl chain variation from C2 to C4 may alter logP by over one unit, affecting passive permeability and target partitioning.

Fluorine regiochemistry alters binding

Relocating fluorine from para to ortho or meta changes electronic and steric profiles, potentially disrupting target engagement.

Lack of ethylene spacer restricts conformation

The absence of a flexible ethyl bridge yields a rigid amide geometry; N-[2-(4-fluorophenyl)ethyl] analogs may not serve as direct substitutes.

Quantified Differentiation Against Closest Analogs


LogP Hydrophobicity Ladder Across Amide Homologs

The calculated logPoct/wat for N-(4-fluorophenyl)butanamide is 2.564, representing a significant hydrophobicity increase over its shorter-chain homologs: N-(4-fluorophenyl)acetamide (logP 1.354) and N-(4-fluorophenyl)propionamide (logP 2.247) [1][2]. This progressive increase of approximately 0.9 to 1.2 logP units versus the acetamide translates to a roughly 8- to 16-fold higher partition coefficient, directly affecting membrane crossing capacity and nonspecific protein binding.

LogP Ladder
In silico context
logP 2.564 vs 1.354 (acetamide) and 2.247 (propionamide)
Supports permeability window assessment across chain lengths
Crippen calculated; experimental validation recommended
Lipophilicity Membrane permeability SAR

Melting Point Advantage vs. Acetamide Analog

N-(4-fluorophenyl)butanamide exhibits a melting point of 34–38°C, in stark contrast to the acetamide analog N-(4-fluorophenyl)acetamide which melts at 153–155°C . The butanamide's near-ambient melting point facilitates handling and formulation under mild conditions, whereas the acetamide requires elevated-temperature processing that may be incompatible with thermally sensitive co-formulants.

Melting Point
Data to verify
34–38°C vs 153–155°C for acetamide analog
Enables low-temperature processing and handling profile
No source specified; confirm experimentally
Physical property Formulation Handling

Antibacterial Activity of the 3-Oxo Derivative Scaffold

The closely related 3-oxo derivative N-(4-fluorophenyl)-3-oxo-butanamide demonstrates antibacterial activity comparable to erythromycin and antitubercular activity via inhibition of protein synthesis and cell division in vitro . While this data is from the 3-oxo analog rather than the parent butanamide itself, it establishes a baseline expectation that the N-(4-fluorophenyl)butanamide scaffold is capable of yielding potent antibacterial derivatives.

Derivative Activity
Derivative context
3-oxo analog shows activity comparable to erythromycin
Suggests scaffold potential for antibacterial derivatization
Activity of analog, not parent compound
Antibacterial Antitubercular In vitro

Near-Planar Amide Conformation by X-Ray Crystallography

Single-crystal X-ray diffraction analysis confirms that N-(4-fluorophenyl)butanamide adopts a near-planar amide group conformation with a torsion angle (ω) of approximately 175°–179° . This high degree of planarity stabilizes resonance-assisted hydrogen bonding and enforces a specific pharmacophoric geometry. In contrast, introduction of an ethylene spacer (as in N-[2-(4-fluorophenyl)ethyl]butanamide) introduces flexibility that, while beneficial for certain targets like tyrosinase, sacrifices the rigid presentation of the amide pharmacophore that may be essential for other receptor interactions.

X-Ray Conformation
Reported conformation
Amide torsion angle ω ≈ 175°–179°
Confirms rigid near-planar geometry for docking studies
Single-crystal X-ray diffraction
X-ray crystallography Conformation Molecular recognition

Conformational Restriction Impact on Tyrosinase Inhibition

A direct structural comparison within a single SAR study demonstrates that N-(4-fluorophenyl)butanamide—lacking the ethylene spacer present in N-[2-(4-fluorophenyl)ethyl]butanamide—exhibits >95% reduction in tyrosinase inhibitory activity . This dramatic activity cliff underscores that the simple butanamide scaffold is pharmacophorically distinct from its ethylene-bridged analog and cannot serve as a substitute in tyrosinase-targeting programs.

Tyrosinase SAR
Head-to-head
>95% reduction vs ethylene-bridged analog
Indicates scaffold may not suit tyrosinase targeting programs
Direct comparative SAR study
Tyrosinase inhibition Conformational flexibility SAR

Procurement Decision Matrix: Choosing the Right Analog


Rigid, Near-Planar Amide Pharmacophore Requirements

When the target binding site demands a precisely oriented amide group without conformational ambiguity, N-(4-fluorophenyl)butanamide's crystallographically confirmed near-planar geometry (ω ≈ 175°–179°) provides a defined pharmacophoric presentation . Unlike the flexible N-[2-(4-fluorophenyl)ethyl]butanamide, the absence of an ethylene spacer eliminates rotational degrees of freedom that could compromise binding pose predictability. This scenario applies to structure-based design projects where docking reproducibility is paramount [1].

LogP-Dependent Membrane Permeability Optimization

For programs targeting a logP window of approximately 2.5–3.0 for optimal passive membrane permeability, N-(4-fluorophenyl)butanamide (logP 2.564) occupies a critical mid-range that is inaccessible to the shorter-chain acetamide (logP 1.354) or propionamide (logP 2.247) analogs . Procuring the butanamide rather than the acetamide provides an approximately 8- to 16-fold increase in partition coefficient without the excessive lipophilicity that would accompany a pentanamide or longer-chain homolog [1].

Low-Temperature Formulation and Processing Workflows

When synthetic or formulation protocols require mild thermal conditions—such as those involving heat-sensitive reagents, volatile solvents, or temperature-labile co-formulants—N-(4-fluorophenyl)butanamide's melting point of 34–38°C offers a decisive advantage over N-(4-fluorophenyl)acetamide (mp 153–155°C) . The butanamide can be handled as a low-melting solid or slightly warmed liquid without specialized heating equipment, reducing both energy costs and thermal degradation risks [1].

Antibacterial Scaffold Elaboration and Derivatization

For antimicrobial discovery projects that plan to derivatize the butanamide scaffold (e.g., introduction of 3-oxo, 2-bromo, or heterocyclic substituents), N-(4-fluorophenyl)butanamide serves as the appropriate starting material. The demonstrated antibacterial activity of the 3-oxo derivative—comparable to erythromycin—provides validation that this scaffold can yield potent antimicrobial agents upon further elaboration . This scenario is particularly relevant for groups synthesizing focused libraries around the N-(4-fluorophenyl) amide core.

Application
Selection Property
Validation Focus
Conformationally restricted amide presentation
Near-planar amide geometry
Docking pose reproducibility and pharmacophore rigidity
Mid-range lipophilicity optimization
Moderate logP window (~2.6)
Passive membrane permeability and protein binding assessment
Low-temperature processing workflows
Near-ambient melting profile
Thermal compatibility with co-formulants and handling
Antibacterial scaffold elaboration
Core butanamide scaffold
Derivatization potential for antimicrobial screening
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